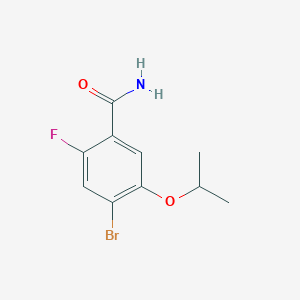

4-Bromo-2-fluoro-5-isopropoxybenzamide

説明

特性

分子式 |

C10H11BrFNO2 |

|---|---|

分子量 |

276.10 g/mol |

IUPAC名 |

4-bromo-2-fluoro-5-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H11BrFNO2/c1-5(2)15-9-3-6(10(13)14)8(12)4-7(9)11/h3-5H,1-2H3,(H2,13,14) |

InChIキー |

AEGNBNXCVBLQJM-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=C(C(=C1)C(=O)N)F)Br |

製品の起源 |

United States |

Privileged Scaffolds in Modern Therapeutics: A Technical Guide to 4-Bromo-2-fluoro-5-isopropoxybenzamide (CAS 2752045-84-2)

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase and poly (ADP-ribose) polymerase (PARP) inhibitors—relies heavily on highly functionalized, privileged scaffolds. 4-Bromo-2-fluoro-5-isopropoxybenzamide (CAS 2752045-84-2) has emerged as a critical building block in this domain[1]. As a Senior Application Scientist, I have observed that the strategic placement of halogens and sterically demanding alkoxy groups on a benzamide core dramatically accelerates hit-to-lead optimization. This whitepaper deconstructs the structural rationale, physicochemical properties, and experimental workflows required to successfully deploy this compound in late-stage drug development.

Structural Rationale & Pharmacophore Analysis

The architecture of CAS 2752045-84-2 is not arbitrary; every substituent serves a precise pharmacological or synthetic function. Understanding the causality behind these substitutions is essential for rational drug design.

-

Primary Amide (C1): The carboxamide group acts as a potent bidentate hydrogen-bond donor and acceptor. In kinase inhibitors, this moiety frequently anchors the molecule to the backbone amides of the ATP-binding pocket (hinge region).

-

Ortho-Fluorine (C2): The introduction of fluorine ortho to the amide serves a dual purpose. First, it lowers the pKa of the amide slightly, modulating its hydrogen-bonding strength. Second, the highly electronegative fluorine atom enforces a planar conformation between the amide and the phenyl ring via intramolecular dipole minimization, locking the molecule into an active binding conformation and improving metabolic stability against cytochrome P450 oxidation[2].

-

Isopropoxy Group (C5): The isopropoxy moiety provides significant steric bulk and lipophilicity. It is specifically designed to occupy hydrophobic pockets or the solvent-front region of target proteins. This steric strategy was famously validated in the development of ALK/ROS1 inhibitors like Crizotinib, where bulky alkoxy groups optimize the ligand's residence time and potency[3].

-

Bromine (C4): The C4-bromine atom acts as a highly reactive electrophilic vector. It is the synthetic handle that allows chemists to perform palladium-catalyzed cross-coupling, enabling rapid late-stage diversification of the scaffold[4].

Fig 1: Pharmacophore binding model and structural rationale of CAS 2752045-84-2.

Physicochemical Profiling

To facilitate computational modeling and formulation strategies, the core physicochemical properties of the scaffold are summarized below.

| Property | Value |

| Chemical Name | 4-Bromo-2-fluoro-5-isopropoxybenzamide |

| CAS Registry Number | 2752045-84-2 |

| Molecular Formula | C10H11BrFNO2 |

| Molecular Weight | 276.10 g/mol |

| Hydrogen Bond Donors | 1 (Primary Amide, -NH2) |

| Hydrogen Bond Acceptors | 3 (Amide C=O, Ether -O-, Fluoro -F) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (TPSA) | 52.3 Ų |

Synthetic Utility & Experimental Methodologies

The primary utility of CAS 2752045-84-2 lies in its capacity to undergo transition-metal-catalyzed cross-coupling at the C4 position. A self-validating experimental protocol for Suzuki-Miyaura coupling is detailed below, emphasizing the causality behind each procedural step.

Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Formation

This protocol outlines the standard operating procedure for coupling CAS 2752045-84-2 with an arylboronic acid to generate a biaryl target[4].

Step 1: Reagent Preparation & Degassing

-

Procedure: In an oven-dried Schlenk flask, combine 4-Bromo-2-fluoro-5-isopropoxybenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate ( K2CO3 , 2.5 eq). Add a solvent mixture of 1,4-Dioxane and HPLC-grade H2O (4:1 v/v). Sparge the heterogeneous mixture with argon gas for 15 minutes.

-

Causality: Oxygen is a potent poison for Palladium(0) catalysts. Sparging displaces dissolved O2 , preventing the premature oxidation of the active Pd(0) species back to an inactive Pd(II) state. The 4:1 Dioxane/ H2O ratio ensures optimal solubility for both the lipophilic organic reagents and the inorganic base, facilitating efficient transmetalation.

Step 2: Catalyst Addition & Heating

-

Procedure: Under a positive stream of argon, add Pd(dppf)Cl2 (0.05 eq). Seal the flask and heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours. Monitor via LC-MS.

-

Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the intermediate palladium complex, which significantly accelerates the reductive elimination step. A mild base ( K2CO3 ) is utilized instead of stronger bases (like NaOH or KOtBu) to strictly prevent the unwanted hydrolysis of the primary benzamide group at C1.

Step 3: Workup & Purification

-

Procedure: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Causality: The Celite filtration removes the insoluble palladium black and inorganic salts, preventing emulsion formation during the aqueous extraction phase.

Fig 2: Synthetic workflow for late-stage diversification of CAS 2752045-84-2.

References

- Title: 4-Bromo-2-fluoro-5-isopropoxybenzamide (Product Information)

-

Title: Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-5-isopropoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] These properties are fundamental to predicting a compound's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides a detailed examination of the known and methodologies for the determination of the physical properties of 4-Bromo-2-fluoro-5-isopropoxybenzamide, a halogenated aromatic amide of interest in medicinal chemistry.

As a substituted benzamide, this compound possesses a structural motif prevalent in a variety of therapeutic agents. Its physical characteristics, such as solubility and melting point, are critical determinants of its potential utility as a drug candidate or a key building block in more complex molecular architectures.[5] This document serves as a technical resource for researchers, offering both established data and robust experimental protocols to empower further investigation and application of this compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. For 4-Bromo-2-fluoro-5-isopropoxybenzamide, this includes its molecular formula, molecular weight, and structural arrangement. This information is crucial for stoichiometric calculations in synthesis, as well as for interpreting spectroscopic data.

| Identifier | Value | Source |

| Chemical Name | 4-Bromo-2-fluoro-5-isopropoxybenzamide | - |

| CAS Number | 2752045-84-2 | [6] |

| Molecular Formula | C₁₀H₁₁BrFNO₂ | [6] |

| Molecular Weight | 276.10 g/mol | [6] |

The molecular structure of 4-Bromo-2-fluoro-5-isopropoxybenzamide, characterized by a substituted benzene ring, is a key determinant of its physical and chemical properties. The presence of a bromine atom, a fluorine atom, an isopropoxy group, and a primary amide group all contribute to its polarity, hydrogen bonding capabilities, and overall molecular interactions.

Caption: Molecular structure of 4-Bromo-2-fluoro-5-isopropoxybenzamide.

Core Physical Properties: Experimental Determination

While the molecular formula and weight are established, other critical physical properties such as melting point, boiling point, and solubility often require experimental determination. The following sections provide standardized protocols for these measurements, grounded in established laboratory techniques.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range can indicate the presence of impurities. For a related compound, 4-Bromo-2-fluoro-N-methylbenzamide, a melting point of 125.0 to 129.0 °C has been reported.[7]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point range using a standard melting point apparatus.

Materials:

-

4-Bromo-2-fluoro-5-isopropoxybenzamide

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if necessary)

Procedure:

-

Sample Preparation: If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Repeat until the sample is 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the heating rate to a rapid setting to approach the expected melting point. Based on the melting point of the similar compound, a rapid heating to approximately 115 °C is a reasonable starting point.

-

Observation: Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting).

-

-

Repeat: For accuracy, repeat the measurement with a fresh sample at least twice.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical physical property that influences a compound's suitability for various applications, particularly in drug development where it affects absorption and bioavailability.[4] A comprehensive solubility profile in a range of solvents is therefore essential.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the qualitative solubility of 4-Bromo-2-fluoro-5-isopropoxybenzamide in a variety of common laboratory solvents.

Materials:

-

4-Bromo-2-fluoro-5-isopropoxybenzamide

-

A selection of solvents:

-

Water (deionized)

-

5% w/v Sodium Hydroxide (NaOH)

-

5% w/v Sodium Bicarbonate (NaHCO₃)

-

5% v/v Hydrochloric Acid (HCl)

-

Ethanol

-

Methanol

-

Acetone

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Toluene

-

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: For each solvent, weigh approximately 10 mg of 4-Bromo-2-fluoro-5-isopropoxybenzamide into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30 seconds.

-

Observation: Observe the mixture against a contrasting background to determine if the solid has dissolved completely.

-

Classification: Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Systematic Approach:

-

Begin with water to assess aqueous solubility.

-

If insoluble in water, proceed to the acidic and basic solutions to understand the compound's acid-base properties.

-

Test solubility in a range of organic solvents of varying polarity.

-

Spectroscopic and Chromatographic Data

While specific spectral data for 4-Bromo-2-fluoro-5-isopropoxybenzamide is not publicly available in detail, a key supplier indicates the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data.[6] Researchers acquiring this compound should request the certificate of analysis which typically includes this information.[8][9] This data is crucial for structural confirmation and purity assessment.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-fluoro-5-isopropoxybenzamide is a compound with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its known physical properties and has outlined robust, standardized protocols for the experimental determination of key characteristics that are not yet publicly documented. A thorough understanding and documentation of these properties are essential for advancing the research and development of this and other novel chemical entities. By following the methodologies presented herein, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the path from discovery to application.

References

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

Raytor. How Drug Physical and Chemical Properties Impact Effectiveness. [Link]

-

Creative Bioarray. Physical and Chemical Properties of Drugs and Calculations. [Link]

-

Patsnap Synapse. What are the physicochemical properties affecting drug distribution?. [Link]

-

Labinsights. Physical and Chemical Characterization for APIs. [Link]

-

Eurofins. Pharmaceutical Physical/ Chemical Characterization Services. [Link]

-

Element. Physical Characterization of Pharmaceutical Products services. [Link]

-

Intertek. Pharmaceutical Physical Characterisation. [Link]

-

AMRI. Physical Characterization. [Link]

-

Thermo Fisher Scientific. Certificate of analysis. [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. raytor.com [raytor.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. cdn.intertek.com [cdn.intertek.com]

- 6. 2752045-84-2|4-Bromo-2-fluoro-5-isopropoxybenzamide|BLD Pharm [bldpharm.com]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Analytical Profiling of 4-Bromo-2-fluoro-5-isopropoxybenzamide: A Comprehensive Spectral Guide

Executive Summary

4-Bromo-2-fluoro-5-isopropoxybenzamide (CAS: 2752045-84-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents. The presence of orthogonal reactive sites—a primary amide, an aryl bromide for cross-coupling, and a fluoro-substituent for metabolic stability—makes it a versatile but analytically complex intermediate.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth technical guide to the spectral characterization of this compound. The analytical protocol described herein operates as a self-validating triad : the exact mass and isotopic ratio from High-Resolution Mass Spectrometry (HRMS) confirm the elemental composition; the scalar couplings in Nuclear Magnetic Resonance (NMR) map the exact regiochemistry of the aromatic ring; and the Fourier-Transform Infrared (FT-IR) vibrational modes confirm the functional groups whose connectivity is suggested by NMR.

Integrated Analytical Validation Workflow

To ensure absolute structural confidence, the compound must be subjected to an orthogonal analytical workflow. The following diagram illustrates the sample distribution and data integration pathways.

Orthogonal analytical workflow for structural verification of 4-Bromo-2-fluoro-5-isopropoxybenzamide.

High-Resolution Mass Spectrometry (HRMS)

Causality & Mechanism

Electrospray Ionization (ESI) in positive mode is selected because the primary amide nitrogen acts as a highly basic site, readily accepting a proton to form the [M+H]+ precursor ion. The addition of 0.1% formic acid to the mobile phase is a deliberate experimental choice to drive this protonation while avoiding signal suppression commonly caused by stronger acids like TFA.

Due to the presence of a single bromine atom, the MS1 spectrum exhibits a classic 1:1 isotopic doublet. During Collision-Induced Dissociation (CID), the protonated molecule undergoes two primary self-validating fragmentation pathways :

-

Loss of Ammonia (-17.03 Da) : Characteristic of primary benzamides, yielding a highly stabilized acylium ion.

-

Loss of Propene (-42.05 Da) : The isopropoxy group undergoes a facile hydrogen transfer and elimination of propene, generating a stable phenolic cation. This specific neutral loss is a definitive diagnostic feature for the isopropoxy ether linkage, directly corroborating the septet observed in the 1H NMR.

Experimental Protocol

-

Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a stock solution.

-

Dilute to 1 μg/mL using a mobile phase of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Inject 2 μL into a QTOF mass spectrometer equipped with an ESI source.

-

Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and perform CID using nitrogen gas at a collision energy of 20 eV.

Quantitative Data Summary

| Ion Type | Formula | Theoretical m/z | Observed m/z | Relative Abundance |

| Precursor [M+H]+ ( 79Br ) | C10H1279BrFNO2+ | 276.0027 | 276.0031 | 100% |

| Precursor [M+H]+ ( 81Br ) | C10H1281BrFNO2+ | 278.0007 | 278.0010 | 98% |

| Fragment (Loss of NH3 ) | C10H9BrFO+ | 258.9760 | 258.9765 | 45% |

| Fragment (Loss of Propene) | C7H6BrFNO2+ | 233.9557 | 233.9561 | 85% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism

DMSO- d6 is intentionally selected over CDCl3 as the NMR solvent. This choice prevents the rapid exchange or excessive broadening of the primary amide protons, ensuring sharp, integratable NH2 signals, while fully solubilizing the polar benzamide.

The structural elucidation of fluorinated aromatics relies heavily on scalar spin-spin coupling between the 19F nucleus (spin 1/2) and both 1H and 13C nuclei .

-

1H NMR : The highly electronegative fluorine atom splits the adjacent aromatic protons. The proton at C3 (ortho to F) exhibits a large 3JHF coupling of 8.8 Hz, while the proton at C6 (meta to F) shows a smaller 4JHF coupling of 5.6 Hz. Furthermore, restricted rotation around the amide C-N partial double bond results in two distinct, broad singlets for the NH2 protons, validating the amide's structural rigidity.

-

13C NMR : The 19F nucleus couples extensively with the carbon backbone. The carbon directly attached to the fluorine (C2) appears as a doublet with a massive 1JCF of 245.0 Hz. This cascading scalar coupling ( 2JCF , 3JCF , 4JCF ) provides an absolute map of the regiochemistry.

Experimental Protocol

-

Dissolve 15 mg of the crystalline sample in 0.6 mL of anhydrous DMSO- d6 .

-

Transfer to a 5 mm precision NMR tube.

-

Acquire spectra on a 400 MHz spectrometer (400 MHz for 1H , 100 MHz for 13C , 376 MHz for 19F ) at 298 K.

-

Reference chemical shifts ( δ ) to the residual DMSO solvent peak (2.50 ppm for 1H , 39.5 ppm for 13C ).

Quantitative Data Summary: 1H NMR (400 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.75 | Broad Singlet (br s) | - | 1H | Amide NHa |

| 7.62 | Doublet (d) | 3JHF = 8.8 | 1H | Aromatic H3 (ortho to F) |

| 7.60 | Broad Singlet (br s) | - | 1H | Amide NHb |

| 7.38 | Doublet (d) | 4JHF = 5.6 | 1H | Aromatic H6 (meta to F) |

| 4.65 | Septet (hept) | 3JHH = 6.0 | 1H | Isopropoxy -CH- |

| 1.30 | Doublet (d) | 3JHH = 6.0 | 6H | Isopropoxy - CH3 (x2) |

Quantitative Data Summary: 13C NMR (100 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 164.5 | Singlet (s) | - | C=O (Amide) |

| 156.5 | Doublet (d) | 1JCF = 245.0 | C2 (Attached to F) |

| 146.8 | Doublet (d) | 4JCF = 2.5 | C5 (Attached to O-iPr) |

| 122.4 | Doublet (d) | 2JCF = 15.0 | C1 (Attached to Amide) |

| 120.2 | Doublet (d) | 2JCF = 25.0 | C3 (Aromatic CH) |

| 115.6 | Doublet (d) | 3JCF = 6.5 | C6 (Aromatic CH) |

| 112.3 | Doublet (d) | 3JCF = 8.0 | C4 (Attached to Br) |

| 72.5 | Singlet (s) | - | Isopropoxy -CH- |

| 21.8 | Singlet (s) | - | Isopropoxy - CH3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Mechanism

Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pelleting. KBr is highly hygroscopic; moisture absorption obscures the critical N-H stretching regions. ATR preserves the polymorphic integrity of the crystalline sample and provides a pristine background.

The ATR-FTIR spectrum acts as the final orthogonal validator. The primary amide is characterized by two sharp bands above 3100 cm−1 (asymmetric and symmetric N-H stretches) and a prominent Amide I (C=O) band at 1665 cm−1 . The C-O-C stretch at 1240 cm−1 confirms the ether linkage, closing the logical loop with the MS/MS propene loss and the NMR septet.

Experimental Protocol

-

Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans).

-

Place 2-3 mg of the solid sample directly onto the crystal.

-

Apply calibrated pressure using the ATR anvil to ensure uniform optical contact without crushing the crystal lattice.

-

Acquire the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

Quantitative Data Summary

| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode Assignment |

| 3350 | Medium, Sharp | N-H Asymmetric Stretch (Primary Amide) |

| 3180 | Medium, Sharp | N-H Symmetric Stretch (Primary Amide) |

| 2975 | Weak | C-H Stretch (Aliphatic, Isopropoxy) |

| 1665 | Strong | C=O Stretch (Amide I Band) |

| 1620 | Medium | N-H Bend (Amide II Band) |

| 1240 | Strong | C-O-C Asymmetric Stretch (Alkyl Aryl Ether) |

| 1180 | Strong | C-F Stretch (Fluorobenzene) |

| 650 | Medium | C-Br Stretch (Bromobenzene) |

References

-

Gas-phase Smiles Rearrangement Reactions of Deprotonated N-phenylbenzamides Studied by Electrospray Ionization Tandem Mass Spectrometry Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

-

Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs Journal of Chemical Education (American Chemical Society) URL:[Link]

4-Bromo-2-fluoro-5-isopropoxybenzamide material safety data sheet (MSDS)

Beyond the Standard SDS: Advanced Physicochemical Profiling, Handling, and Synthetic Workflows for 4-Bromo-2-fluoro-5-isopropoxybenzamide

Executive Summary

As a Senior Application Scientist, I approach material safety and handling not merely as a compliance checklist, but as an integrated framework of chemical reactivity, structural causality, and self-validating protocols. 4-Bromo-2-fluoro-5-isopropoxybenzamide (CAS: 2752045-84-2) is a highly specialized, multi-functional building block[1]. It is predominantly utilized in the pharmaceutical industry for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors such as pan-Trk and MEK inhibitors[2].

This whitepaper transcends the traditional 16-section Material Safety Data Sheet (MSDS). It provides drug development professionals with an in-depth technical guide that synthesizes physicochemical profiling, hazard causality, and field-proven experimental methodologies.

Structural Rationale & Physicochemical Profiling

Understanding the safety and handling of a compound begins with its molecular anatomy. The substitution pattern on this benzamide ring dictates both its synthetic utility and its hazard profile:

-

C4-Bromo Group: Acts as the primary synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2]. Bromine is a heavy halogen; its presence increases the lipophilicity and density of the compound, while also classifying it as an organohalogen environmental hazard.

-

C2-Fluoro Group: The highly electronegative fluorine atom serves two purposes. Synthetically, it increases the acidity of adjacent protons and locks the conformation of biaryl products via non-covalent interactions. Biologically, it enhances metabolic stability[2]. From a safety perspective, it makes the C-F bond highly resistant to degradation, requiring specific disposal protocols.

-

C5-Isopropoxy Group: This bulky, electron-donating alkoxy group fills lipophilic pockets in target proteins and modulates the electron density of the aromatic ring, fine-tuning the oxidative addition rate at the C4-bromo position.

-

Benzamide Moiety: The primary amide ( −CONH2 ) acts as a strong hydrogen bond donor and acceptor. It is responsible for the compound's solid-state crystallinity and its potential to act as a mild respiratory and ocular irritant[1].

Table 1: Quantitative Physicochemical Profile

| Parameter | Value / Description | Causality / Impact on Handling |

| CAS Number | 2752045-84-2 | Unique identifier for regulatory tracking and inventory management[1]. |

| Molecular Formula | C10H11BrFNO2 | Indicates high halogen content; dictates high-temperature incineration disposal[1]. |

| Molecular Weight | 276.10 g/mol | Moderate MW; low volatility, significantly reducing the inhalation risk of vapors[1]. |

| SMILES | O=C(N)C1=CC(OC(C)C)=C(Br)C=C1F | Defines connectivity for predictive in silico toxicology models[1]. |

| Solubility | Soluble in DMF, DMSO, MeOH | Requires polar aprotic solvents for stock solutions; water-insoluble. |

Advanced Hazard Identification & Mitigation

Standard SDS documents often list generic hazards without context. Here, we define the causality behind the hazards to establish a rigorous, logic-driven safety culture.

Table 2: Hazard Causality and Mitigation Strategy

| Hazard Class | Chemical Causality | Field-Proven Mitigation (PPE & Engineering) |

| Skin/Eye Irritation (H315, H319) | The primary amide and halogenated ring can interact with nucleophilic residues in dermal and ocular proteins. | Handle within a Class I fume hood. Nitrile gloves (double-gloved) and tight-fitting safety goggles are mandatory. |

| Environmental Toxicity (H411) | The C-F and C-Br bonds resist natural biodegradation, leading to potential bioaccumulation in aquatic life[3]. | Zero-discharge policy. Segregate all washings into dedicated "Halogenated Organic Waste" streams. |

| Dust Inhalation (H335) | The crystalline lattice formed by intermolecular amide hydrogen bonding can generate fine, respirable dust upon agitation[1]. | Avoid dry-sweeping. Use anti-static weighing spatulas and HEPA-filtered enclosures for bulk transfers. |

Self-Validating Experimental Protocols

To demonstrate the practical application and safe handling of 4-Bromo-2-fluoro-5-isopropoxybenzamide, the following protocol details a chemoselective Suzuki-Miyaura cross-coupling. This workflow is designed as a self-validating system—meaning the protocol includes inherent In-Process Controls (IPCs) to guarantee safety, yield, and chemical integrity[2].

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling at C4 Objective: Couple an aryl boronic acid to the C4 position without inducing defluorination or amide hydrolysis.

Step-by-Step Methodology:

-

Preparation (Fume Hood): Equip a 100 mL Schlenk flask with a magnetic stir bar. Purge the system with ultra-high purity Argon for 15 minutes to displace oxygen, mitigating the risk of palladium catalyst oxidation and subsequent reaction failure.

-

Reagent Charging: Add 4-Bromo-2-fluoro-5-isopropoxybenzamide (1.0 eq, 2.76 g, 10 mmol)[1], aryl boronic acid (1.2 eq, 12 mmol), and anhydrous potassium carbonate ( K2CO3 , 2.5 eq, 25 mmol) to the flask.

-

Causality: K2CO3 is chosen over stronger bases (like KOtBu ) to prevent unwanted nucleophilic aromatic substitution (SNAr) at the highly activated C2-fluoro position.

-

-

Catalyst Addition: Inside an argon-filled glovebox, add Pd(dppf)Cl2 (0.05 eq, 0.5 mmol).

-

Causality: The bidentate dppf ligand creates significant steric bulk around the palladium center. This accelerates the desired reductive elimination step and prevents non-specific oxidative addition into the strong C-F bond[2].

-

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 40 mL) via syringe.

-

Reaction Execution: Heat the biphasic mixture to 85°C under vigorous stirring for 12 hours.

-

Self-Validation (IPC): At t=12h, withdraw a 50 µL aliquot, dilute with HPLC-grade acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The reaction is deemed successful and safe for workup only if the starting material peak (m/z 276/278) is <1% and no defluorinated side-products are detected.

-

-

Quench and Segregation: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Crucial Safety Step: Route the aqueous layer strictly to heavy-metal/halogenated waste, as it contains palladium residues and unreacted boronic acid.

Workflow Visualizations

Figure 1: Self-validating Suzuki-Miyaura cross-coupling workflow with integrated IPC.

Figure 2: Hazard mitigation and exposure control pathway for halogenated benzamides.

References

-

[2] Title: Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Benzamides

Substituted benzamides are a versatile class of organic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This structural motif, characterized by a benzene ring attached to an amide functional group, serves as a key pharmacophore in numerous clinically approved drugs and investigational agents.[1] The true power of the benzamide scaffold lies in its synthetic tractability; chemical modifications to the benzene ring and the amide nitrogen can readily modulate its pharmacokinetic and pharmacodynamic properties, leading to a wide array of therapeutic applications.[1][2] This guide provides a comprehensive overview of the principal biological activities of substituted benzamides, with a detailed focus on their roles as antipsychotic and anticancer agents, supported by quantitative data, validated experimental protocols, and mechanistic pathway visualizations.

General Workflow: From Synthesis to Biological Validation

The journey from a conceptual substituted benzamide derivative to a validated lead compound follows a structured, multi-stage process. The synthesis is typically achieved through common reactions like the coupling of a substituted benzoic acid with an amine or the reaction of a substituted benzoyl chloride with an amine.[2] Following synthesis and purification, rigorous structural characterization is performed before the compound enters biological evaluation, which spans from initial in vitro screening to more complex in vivo studies, ultimately informing structure-activity relationship (SAR) analysis and subsequent lead optimization.[2]

Caption: General workflow for the synthesis and evaluation of substituted benzamides.[2]

Antipsychotic Activity: Modulation of Dopaminergic Pathways

A prominent class of substituted benzamides exerts its therapeutic effects in psychiatric disorders through the selective modulation of the dopaminergic system.[3][4] Compounds like amisulpride and sulpiride are well-established atypical antipsychotics used in the treatment of schizophrenia and dysthymia.[3][4][5]

Mechanism of Action: State-Dependent Dopamine Receptor Blockade

The primary mechanism involves the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic area of the brain.[3][4][5] This activity is often dose-dependent:

-

Low Doses (e.g., 50 mg/day amisulpride): Preferentially block presynaptic D2/D3 autoreceptors. This action inhibits the negative feedback loop on dopamine synthesis and release, leading to an overall increase in dopaminergic neurotransmission. This effect is thought to alleviate the negative symptoms of schizophrenia and depressive disorders.[4][5][6]

-

High Doses (e.g., 400-1,200 mg/day amisulpride): Exert a more pronounced blockade on postsynaptic D2/D3 receptors. This action dampens the hyperactive dopaminergic signaling associated with the positive symptoms of schizophrenia.[4][5][6]

Some advanced benzamide derivatives also exhibit potent antagonism at serotonin 5-HT2 receptors and agonism at 5-HT1a receptors, a profile postulated to contribute to an atypical antipsychotic profile with reduced extrapyramidal side effects.[7] In fact, for some racemic benzamides, the S-enantiomer is highly selective for D2/D3 receptors, while the R-enantiomer preferentially engages 5-HT7 receptors, suggesting a complex polypharmacology.[6]

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Quantitative Biological Data: Receptor Binding Affinities

The potency of antipsychotic benzamides is quantified by their binding affinity (Ki) to dopamine receptors, where a lower Ki value indicates higher affinity.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Amisulpride | ~2.8 | ~3.2 | [1] |

| Sulpiride | 8.2 | 13.0 | [8] |

| Raclopride | 1.8 | 2.5 | [1] |

Experimental Protocols

This in vitro assay is fundamental for determining the binding affinity of a test compound for the dopamine D2 receptor.[1]

-

Rationale: This competitive binding assay measures how effectively a test compound displaces a known radiolabeled ligand from the D2 receptor. The concentration at which 50% of the radioligand is displaced (IC50) is determined, from which the inhibition constant (Ki) is calculated, providing a direct measure of binding affinity.

-

Materials:

-

Cell membranes from Sf9 or CHO cells expressing human dopamine D2 receptors.[1]

-

Radioligand: [³H]Spiperone or [³H]Raclopride.[1]

-

Non-specific binding determinant: (+)-Butaclamol (3 µM) or Haloperidol (10 µM).[1]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test substituted benzamide compounds, serially diluted.

-

Glass fiber filters and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific determinant (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

This behavioral assay in mice serves as a preliminary screen for potential antipsychotic activity.[7]

-

Rationale: Apomorphine is a non-selective dopamine agonist that, at certain doses, induces a characteristic climbing behavior in mice. A compound with D2 receptor antagonist properties will inhibit this behavior. The dose required to reduce the climbing response by 50% (ED50) is a measure of in vivo antipsychotic potential.[7]

-

Animals: Male mice (e.g., C57BL/6).

-

Materials:

-

Test substituted benzamide compound.

-

Apomorphine hydrochloride.

-

Vehicle (e.g., saline, 0.5% methylcellulose).

-

Cylindrical wire mesh climbing cages.

-

-

Procedure:

-

Administer the test compound or vehicle to groups of mice via a suitable route (e.g., intraperitoneal, oral).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer a standardized dose of apomorphine subcutaneously.

-

Immediately place each mouse in an individual climbing cage.

-

Observe the mice for a period of 20-30 minutes. Score the climbing behavior at regular intervals (e.g., every 5 minutes) based on the position of the mouse in the cage (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

-

Calculate a total climbing score for each animal.

-

Analyze the data to determine if the test compound significantly reduces the apomorphine-induced climbing score compared to the vehicle-treated group and calculate the ED50.

-

Anticancer Activity: From Enzyme Inhibition to Cytotoxicity

A growing body of research has identified substituted benzamides as potent anticancer agents.[2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in epigenetic regulation to the induction of programmed cell death.

Mechanism of Action 1: Histone Deacetylase (HDAC) Inhibition

Certain benzamide derivatives, such as Entinostat (MS-275), are potent inhibitors of histone deacetylases (HDACs), particularly class I isoforms (HDAC1, 2, 3).[9][10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

By inhibiting HDACs, these benzamides cause hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[12] The benzamide moiety often functions as a crucial zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the active site of the HDAC enzyme, which is critical for its inhibitory activity.[10][13] The substitution pattern on the benzamide ring is critical for both potency and selectivity against different HDAC isoforms.[10][13]

Caption: Mechanism of anticancer activity via HDAC inhibition by substituted benzamides.

Mechanism of Action 2: Cytotoxicity and Apoptosis Induction

Other substituted benzamides exert their anticancer effects through direct cytotoxicity, the mechanisms of which can include the induction of apoptosis (programmed cell death).[14] The incorporation of reactive moieties, such as a chloroacetyl group, can create an electrophilic site that forms covalent bonds with biological macromolecules, leading to cellular dysfunction and death.[14]

Quantitative Biological Data: In Vitro Cytotoxicity

The antiproliferative activity of anticancer benzamides is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of cancer cells.[2]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Entinostat (MS-275) | K562 | Leukemia | 0.4 | [15] |

| Entinostat (MS-275) | A549 | Lung | 1.9 | [15] |

| Derivative 4e (imidazole-based) | A549 | Lung | 8.9 | [1] |

| Derivative 4e (imidazole-based) | HeLa | Cervical | 11.1 | [1] |

| Derivative 4e (imidazole-based) | MCF-7 | Breast | 9.2 | [1] |

| 3-Chloro-N-phenylbenzamide | SiHa | Cervical | 22.4 | [14] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[14][15]

-

Rationale: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after exposure to a test compound.

-

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

96-well plates and a microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).[14]

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[14]

-

Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[14]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.[1]

-

This model is crucial for evaluating the antitumor efficacy of a compound in a living organism.[1]

-

Rationale: By implanting human cancer cells into immunodeficient mice, a tumor is grown that can be treated with the test compound. This model provides critical information on the compound's ability to inhibit tumor growth in vivo, its dosing requirements, and potential toxicity, bridging the gap between in vitro results and clinical application.

-

Animals: Immunodeficient mice (e.g., athymic nude or SCID mice).

-

Materials:

-

Human cancer cell line of interest.

-

Test substituted benzamide compound.

-

Vehicle for administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[1]

-

Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).[1]

-

Randomize the mice into treatment and control (vehicle) groups.

-

Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).[1]

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.[1]

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the treated and control groups to determine the compound's efficacy.

-

Other Notable Biological Activities

The chemical versatility of the benzamide scaffold has led to its exploration in a wide range of other therapeutic areas, demonstrating its broad pharmacological potential.[16]

-

Antiemetic Activity: Many substituted benzamides, including metoclopramide and alizapride, function as potent antiemetics.[17][18][19] This action is primarily due to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone of the brainstem, which is involved in the vomiting reflex.[20]

-

Antimicrobial and Antifungal Activity: Various benzamide derivatives have shown promising activity against several strains of bacteria and fungi, highlighting their potential as novel antimicrobial agents.[21][22][23]

-

Anthelmintic Activity: Studies have identified ortho-substituted benzamides as a new class of compounds with excellent nematicidal activity against parasitic nematodes like C. elegans.[21][24]

-

Anti-inflammatory Activity: Certain substituted benzamides have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, showing potential in the development of new anti-inflammatory drugs.[16]

Conclusion and Future Perspectives

The substituted benzamide core is a truly privileged scaffold in modern drug discovery. Its derivatives have yielded critical therapies for psychiatric, oncologic, and gastrointestinal disorders. The ongoing research into their diverse mechanisms—from G-protein coupled receptor modulation to epigenetic enzyme inhibition—underscores the vast potential that remains to be unlocked. Future research will likely focus on designing novel benzamides with enhanced isoform selectivity (e.g., for specific HDACs or dopamine receptor subtypes) and improved pharmacokinetic profiles to minimize off-target effects and maximize therapeutic efficacy. The continued exploration of this chemical space, guided by robust structure-activity relationship studies and mechanism-of-action elucidation, promises to deliver the next generation of innovative therapeutics.

References

-

Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. PubMed. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

The discriminant dopamine antagonist property of benzamides is observed at various times after their systemic or intracerebroventricular administration. PubMed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]

-

Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. [Link]

-

Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors. PubMed. [Link]

-

Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. European Journal of Clinical Pharmacology. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]

-

Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents. PubMed. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. [Link]

-

Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC. [Link]

-

Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. PubMed. [Link]

-

Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. PubMed. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. [Link]

-

Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The substituted benzamides--a novel class of dopamine antagonists. PubMed. [Link]

-

[Antiemetic properties of levo-sulpiride]. PubMed. [Link]

-

Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]

-

The Ultimate Guide to Antiemetic Drugs. Pharmacology Mentor. [Link]

-

Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]

-

Benzamide compounds with biological activities (4ae4k). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacologymentor.com [pharmacologymentor.com]

- 20. [Antiemetic properties of levo-sulpiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

4-Bromo-2-fluoro-5-isopropoxybenzamide: A Critical Pharmacophore Intermediate in Epigenetic Drug Discovery

Executive Summary

In the rapidly evolving landscape of targeted oncology, the design of highly specific small-molecule inhibitors relies on versatile, precisely engineered chemical building blocks. 4-Bromo-2-fluoro-5-isopropoxybenzamide (CAS: 2752045-84-2) has emerged as a critical pharmacophore intermediate in the synthesis of next-generation epigenetic therapeutics[1]. Specifically, recent pharmaceutical developments utilize this halogenated benzamide scaffold to synthesize nitrogen-linked benzisoxazole sulfonamide derivatives, which act as potent Lysine Acetyltransferase (KAT) inhibitors targeting the MYST family (e.g., KAT6A/KAT6B) for the treatment of cancer ()[2].

This technical guide provides an in-depth analysis of the compound’s structural rationale, details a self-validating synthetic protocol for its preparation, and maps its integration into advanced drug discovery pipelines.

Physicochemical Profile & Structural Rationale

The utility of 4-Bromo-2-fluoro-5-isopropoxybenzamide lies in its highly deliberate tri-substituted aromatic substitution pattern. Each functional group is engineered to serve a specific synthetic or pharmacological purpose ()[3].

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 4-Bromo-2-fluoro-5-isopropoxybenzamide |

| CAS Registry Number | 2752045-84-2 |

| Molecular Formula | C10H11BrFNO2 |

| Molecular Weight | 276.10 g/mol |

| SMILES String | O=C(N)C1=CC(OC(C)C)=C(Br)C=C1F |

| Isotopic Mass (LC-MS) | [M+H]⁺ ≈ 276.0 (⁷⁹Br) / 278.0 (⁸¹Br) |

Causality of the Scaffold Design

-

4-Bromo Position: Acts as the primary synthetic handle. The aryl bromide is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), allowing for rapid extension of the molecular scaffold[2].

-

2-Fluoro Position: The ortho-fluoro substitution serves a dual purpose. Electronically, it lowers the HOMO of the aromatic ring, increasing metabolic stability against oxidative degradation. Conformationally, it induces a dipole-dipole repulsion with the carbonyl oxygen of the benzamide, locking the amide into a preferred dihedral angle essential for pre-organizing the molecule for target binding.

-

5-Isopropoxy Position: Replacing a standard methoxy group with an isopropoxy moiety introduces critical steric bulk. This modification significantly reduces the molecule's susceptibility to cytochrome P450-mediated O-dealkylation. Furthermore, the branched alkyl chain optimizes the compound's lipophilicity (LogP) for enhanced cellular permeability in solid tumor models.

Synthetic Methodology: Optimized Amidation Workflow

The synthesis of 4-Bromo-2-fluoro-5-isopropoxybenzamide proceeds via the amidation of its corresponding benzoic acid precursor. Standard carbodiimide coupling (e.g., EDC/HOBt) often yields poor results due to the electron-withdrawing nature of the ortho-fluoro group, which deactivates the carbonyl. Therefore, uronium-based coupling agents like HATU are required to force the reaction to completion[2].

Fig 1. Synthetic workflow from benzoic acid precursor to MYST family KAT inhibitor.

Protocol: Synthesis of 4-Bromo-2-fluoro-5-isopropoxybenzamide

Objective: High-yielding conversion of the benzoic acid to the primary amide without epimerization or hydrolysis.

Reagents: 4-bromo-2-fluoro-5-isopropoxybenzoic acid (1.0 eq), NH₄Cl (1.5 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-fluoro-5-isopropoxybenzoic acid (10.0 g, 36.1 mmol) and ammonium chloride (2.9 g, 54.2 mmol) under an inert nitrogen atmosphere.

-

Solvation: Add anhydrous N,N-Dimethylformamide (DMF) (90 mL) to the flask. Stir at 15 °C until a homogenous suspension is achieved.

-

Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (14.0 g, 108.3 mmol) dropwise over 10 minutes.

-

Causality Note: The use of DIPEA is critical here. While aqueous ammonia is cheaper, introducing water into a HATU-mediated coupling rapidly hydrolyzes the highly reactive 7-azabenzotriazole active ester intermediate, plummeting yields. DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates solid NH₄Cl in situ, generating a steady, anhydrous stream of nucleophilic ammonia directly in the organic phase.

-

-

Activation: Add HATU (20.6 g, 54.2 mmol) in four equal portions over 30 minutes, maintaining the internal temperature strictly below 20 °C.

-

Causality Note: The 2-fluoro substituent electronically deactivates the carbonyl. HATU overcomes this by forming a highly reactive active ester. Exothermic activation must be controlled to prevent thermal degradation of this intermediate.

-

-

Self-Validating Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor via LC-MS. The reaction validates itself when the starting acid mass disappears and a new peak exhibits a characteristic [M+H]⁺ isotopic doublet at m/z 276.0 and 278.0 (1:1 ratio) due to the ⁷⁹Br and ⁸¹Br isotopes.

-

Quenching & Extraction: Quench the reaction by slowly pouring it into 400 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

-

Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (100 mL) to remove acidic byproducts, 1M HCl (100 mL) to remove residual DIPEA, and brine (100 mL) to pull out residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 20-50% EtOAc in Hexanes) to afford the pure product as a white solid.

Downstream Application: Targeting MYST Family Epigenetics

Once synthesized, 2752045-84-2 is rapidly functionalized. In recent pharmaceutical developments by major organizations (e.g., Pfizer/CTXT), this intermediate is subjected to cross-coupling and subsequent cyclization to form nitrogen-linked benzisoxazole sulfonamide derivatives[2]. These complex molecules are potent inhibitors of the MYST family of Lysine Acetyltransferases (KATs)[4].

Mechanistic Role in Oncology

KAT6A and KAT6B are responsible for the acetylation of histone H3 (specifically H3K9 and H3K14). This epigenetic modification relaxes chromatin, promoting the transcription of oncogenes such as MYC and Estrogen Receptor (ER), which drive tumor proliferation. Inhibitors derived from the 4-bromo-2-fluoro-5-isopropoxybenzamide scaffold competitively bind to the acetyl-CoA pocket of these enzymes, shutting down oncogene expression and halting cancer progression[4].

Fig 2. Epigenetic signaling pathway of MYST family KATs and mechanism of inhibition.

References

- Title: WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer Source: WIPO / Google Patents URL

Sources

- 1. 2752045-84-2|4-Bromo-2-fluoro-5-isopropoxybenzamide|BLD Pharm [bldpharm.com]

- 2. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 3. evitachem.com [evitachem.com]

- 4. HK40062353A - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]

Rational Design, Synthesis, and Evaluation of Novel Benzamide Derivatives: A Technical Guide

Executive Summary

The benzamide pharmacophore represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of targeted therapeutics. Most notably, benzamide derivatives have demonstrated profound efficacy as Class I-selective Histone Deacetylase (HDAC) inhibitors and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1],[2]. This technical guide delineates the rational design, structure-activity relationship (SAR) optimization, advanced synthetic methodologies, and self-validating biological evaluation protocols required to successfully discover and validate novel benzamide-based therapeutic agents.

Target Identification and Mechanism of Action

The therapeutic utility of benzamides is heavily dictated by their ability to interact with metalloenzymes and DNA repair complexes. In the context of epigenetic modulation, the benzamide moiety acts as a highly effective Zinc-Binding Group (ZBG).

Unlike hydroxamic acids (e.g., Vorinostat), which act as pan-HDAC inhibitors, benzamides featuring an ortho-amino group (such as Entinostat/MS-275 and Chidamide) exhibit strict selectivity for Class I HDACs (HDAC1, 2, and 3)[2],[3]. This selectivity is driven by the unique architecture of the Class I HDAC active site, which contains a 14 Å internal cavity (the "foot pocket") adjacent to the catalytic zinc ion. The ortho-amino group of the benzamide forms a bidentate chelation complex with the Zn2+ ion, while the aromatic ring occupies the hydrophobic channel, effectively blocking the deacetylation of chromatin[4].

Mechanistic pathway of HDAC inhibition by benzamide derivatives leading to tumor cell apoptosis.

Structure-Activity Relationship (SAR) and Rational Design

The pharmacophore of a benzamide-based HDAC inhibitor is modular, consisting of three distinct regions: the surface-recognition cap, the hydrophobic linker, and the ZBG[2]. Strategic modifications to these regions dictate both potency and pharmacokinetic profiles.

Recent SAR studies have demonstrated that substituting the surface-recognition cap with bulky, heteroaromatic systems (such as indole or quinazolinyl groups) significantly enhances binding affinity to the enzyme's surface rim[5],[2]. Furthermore, maintaining a short molecular length and ensuring the presence of an NH2 group at the R2 position of the terminal benzene ring is critical for maintaining Class I selectivity[3].

Quantitative SAR Data Summary

The following table summarizes the inhibitory profiles of recently discovered benzamide derivatives compared to clinical benchmarks.

| Compound | Cap Modification | ZBG Modification | HDAC1 IC50 (µM) | PC-3 Cell IC50 (µM) | Reference |

| Chidamide (Control) | Pyridine | o-phenylenediamine | 0.095 | 15.2 | [2] |

| Entinostat (MS-275) | Pyridine | o-phenylenediamine | 0.668 | 4.8 | [2] |

| Compound 3j | Indole (5-Fluoro) | 1,2-phenylenediamine | 0.330 | 2.1 | [2] |

| Compound 11a | Quinazolinyl | o-phenylenediamine | 0.085 | 1.5 | [5] |

| Compound 7j | Short Chain | NH2 at R2 position | 0.650 | 3.4 | [3] |

Synthetic Methodologies: Overcoming Amidation Bottlenecks

The core synthetic challenge in generating novel benzamides lies in the amide coupling step, particularly when utilizing electron-deficient or sterically hindered anilines. Traditional carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields due to the weak nucleophilicity of these amines.

The Causality of Reagent Selection: To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The nitrogen atom at the 7-position of the HATU azabenzotriazole ring provides a neighboring group effect that stabilizes the transition state, drastically accelerating the aminolysis step compared to standard benzotriazole derivatives[6].

Step-by-step HATU-mediated synthetic workflow for the generation of novel benzamide derivatives.

Protocol 1: HATU-Mediated Synthesis of Benzamide Derivatives

This protocol utilizes a highly efficient activation strategy, substituting toxic DMF with Cyrene, a bio-based solvent, where applicable[6].

-

Pre-activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the substituted carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous Cyrene or DMF (0.2 M concentration)[6].

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to form the carboxylate anion without competing with the amine for the activated ester. Stir at 0 °C for 15 minutes to ensure complete formation of the active O-7-azabenzotriazol-1-yl ester.

-

Aminolysis: Add the functionalized aniline/amine (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 to 3 hours. Monitor progression via LC-MS.

-

Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3 . Causality: The biphasic workup ensures the highly lipophilic benzamide partitions into the organic layer, while the water-soluble tetramethylurea byproduct (generated by HATU) and excess salts are stripped into the aqueous phase.

-

Washing: Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted amine), saturated NaHCO3 , and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (typically utilizing a gradient of EtOAc in petroleum ether) to yield the pure benzamide derivative[6].

Biological Evaluation: Self-Validating Assay Systems

To validate the target engagement of synthesized benzamides, a continuous fluorometric HDAC activity assay is employed.

The Causality of the Self-Validating Protocol: This assay utilizes an internally quenched acetylated peptide substrate (e.g., Fluor-de-Lys). The fluorophore is covalently bound to a lysine side chain. In its acetylated state, the substrate is resistant to cleavage by the secondary developer enzyme (trypsin). If the benzamide fails to inhibit HDAC, the HDAC enzyme deacetylates the lysine, exposing it to trypsin cleavage, which subsequently releases the fluorophore. Conversely, successful HDAC inhibition prevents deacetylation, blocking trypsin cleavage and keeping the fluorescence quenched. This dual-enzyme dependency is self-validating: fluorescence strictly and exclusively correlates with active deacetylation, eliminating false positives caused by spontaneous substrate hydrolysis[7],[4].

Protocol 2: In Vitro HDAC Fluorometric Inhibition Assay

-

Preparation: In a 96-well black microtiter plate, add 10 µL of recombinant HDAC1 enzyme (30 nM final concentration) to 25 µL of assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 , 1 mg/mL BSA)[8],[7].

-

Inhibitor Incubation: Add 10 µL of the synthesized benzamide derivative (prepared in serial dilutions from 0.001 µM to 50 µM in DMSO). Incubate the plate at 37 °C for 15 minutes to allow the ZBG to chelate the active site zinc ion[4].

-

Reaction Initiation: Add 5 µL of the fluorogenic acetylated peptide substrate (100 µM final concentration) to initiate the reaction. Incubate at 37 °C for 30 minutes[8].

-

Development & Quenching: Add 50 µL of Developer Solution (containing 2 mg/mL trypsin and 1 µM Trichostatin A). Causality: Trichostatin A is a potent pan-HDAC inhibitor. Its addition instantly halts any further primary deacetylation, freezing the assay state while trypsin cleaves the already-deacetylated substrates[7],[4]. Incubate for 15 minutes at 37 °C.

-

Quantification: Measure the fluorescence using a microplate reader with excitation set at λex = 360 nm and emission at λem = 460 nm[8]. Calculate the IC50 using non-linear regression analysis.

Conclusion

The discovery of novel benzamide derivatives requires a rigorous, multidisciplinary approach. By leveraging rational SAR design to target the HDAC foot pocket, utilizing advanced HATU-mediated coupling for challenging amidations, and employing self-validating fluorometric assays, researchers can systematically develop highly selective, potent epigenetic modulators with significant oncological potential.

References[8] Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkIZ_zEByIQqWY7C0OWHMgx0iWoXeoBH7wV-feJcPZBVp0stl-BAu1bVbrncRo1nuJ2r5_EgOvy-hEmsMpD3vrJc6jgfc_-YlCNYmOgk_RFVzJ-WaoC1ob1I-4ejRlj5YS8L1ml4rQkfJNDoL8[5] Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKn6tfIHzsSdWLCDxd5m87n4I9ebiUj0iM9ttv9QnAhZnhJqBQtNC_OxY1Jsr5P56S3fDq3knR1j0d8UVBkSBXKigHN-qLrZ5XLyhUeV66mbY4O1roEFm9OqK-8eVelKAD9EsW[1] Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtWoS02hQgmeTu3W4dAvRVeT4FPp73o3PdAZpEnpRHcnpo13Xyg5iAmFmK1wBHqHjKRaneF4le2hRae9FNQRepHxaT6GNg26uxypSAn37Ye-sgaWyb4ZQh-UCjnjnbRQbn-Awp[2] Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. thieme-connect.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG05OZ5tBE_7um_z1slVqm1Y1b2gQtvRwuuKyu2-WvF5lPhT7IUBM6DrzB57kV01UFVxqY5C00K-JHHGs-MALYwC7y9-ZvWMa5jrpB-YKMIEIb8i35S5S4hkPvF0ctf2Ylj0IjOjmYsgZH-MZrGE3yaLC0GqjMXALK8zNgfyUd4iW0aKKHLnnA15W6K[7] Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq4xLBq74efA8py0T_1Z1hcdNGiGuy4OcmPPNWzI9eG0LXFIsRWZUhaDqxnFsGPVgXx-xHzk-IjOZyPUCWD-X1CelP5xtWeKjIbmk3wz5bHNiSBXsOZO5zAK1lgJTXDfUQSXAWADtEpc40d8E=[4] Class I histone deacetylase inhibition by aryl butenoic acid derivatives: In silico and in vitro studies. dergipark.org.tr. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkT5IhS_HjfBnQ2DzK3JGz2e0SriPCAQorTSuXpCMmajVuaj9lW01ax4Xk403QcIdTrJ8AX23h-HYdcYQjwLnqHo3zdtDO23g6oNBVJhRUFj4Ebw8rf0uxfBEDk1uBqtC9qol5TTNCvsvKmh5qzb92pt1QNw==[3] Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCrdhfehyJa5JIo9ZTxH7yRq-wW6f9PMhqstkLBkxZD7R87TInO8C3gmNQ7FGcJtFfHaYRu3w1JLt8monyfRJNGT_a-cU9hAsdkMvuc2U2-SbVvsUvEI0riDAePPmyKGl_X2D1n-As5tlDhDlmxmH1zj0GkA==[6] Cyrene as a Bio-based Solvent for HATU mediated Amide Coupling. rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHKyuU3KRlLNNnkjx_OXkZayhNoJdvX0PFHmcrlbeJ_zC9RGcwE2IugIQs6krCVo7NB_d_qNuh45TDRS75QZrQy8qcEUSb93zgOmBgLZPQhCfbupVKBXipqmj-Pb_FBH16N6J6vVqwGuw35Ul1xGPD9Hrqh-vVkK8=

Sources

- 1. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of 4-Bromo-2-fluoro-5-isopropoxybenzamide

Executive Summary

4-Bromo-2-fluoro-5-isopropoxybenzamide (CAS: 2752045-84-2)[1] is a highly functionalized aromatic building block frequently utilized in the discovery of kinase inhibitors and targeted therapeutics. The presence of a primary amide, an aryl bromide (suitable for late-stage transition-metal cross-coupling), and an isopropoxy ether makes it an invaluable intermediate for structure-activity relationship (SAR) explorations.

This application note details a robust, scalable, and self-validating three-step synthetic protocol starting from the commercially available 2-fluoro-5-hydroxybenzoic acid[2]. The methodology is designed to maximize regiocontrol during electrophilic aromatic substitution and eliminate the need for moisture-sensitive acid chlorides during amidation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthetic route is governed by the electronic and steric properties of the functional groups on the aromatic ring. As a Senior Application Scientist, it is critical to understand why these specific reagents and conditions are selected:

-

O-Alkylation & Saponification: Direct mono-alkylation of a phenol in the presence of a free carboxylic acid is often plagued by poor selectivity and complex purification. To circumvent this, exhaustive alkylation using excess 2-bromopropane and potassium carbonate in DMF yields the intermediate isopropyl ester. A subsequent one-pot saponification with aqueous sodium hydroxide cleanly affords 2-fluoro-5-isopropoxybenzoic acid[2].

-

Regioselective Electrophilic Aromatic Bromination: The regioselectivity of the bromination is dictated by the strong electron-donating nature of the isopropoxy (-OiPr) group. While the -OiPr group directs electrophiles to both the C4 and C6 positions, the C6 position is sterically blocked by the adjacent bulky carboxylic acid moiety. Using N-bromosuccinimide (NBS) under mild conditions provides excellent regioselectivity for the C4 position, avoiding over-bromination.

-

Primary Amidation via CDI: Conversion of the benzoic acid to the primary amide is achieved using 1,1'-Carbonyldiimidazole (CDI) followed by aqueous ammonia[3]. This avoids the generation of highly reactive, moisture-sensitive acid chlorides (e.g., via oxalyl chloride), which can undergo competitive hydrolysis when exposed to aqueous ammonia, lowering yields[4]. CDI safely generates a stable acyl imidazole intermediate that reacts smoothly with ammonia, releasing water-soluble imidazole as the only byproduct[3].

Synthetic Workflow

Figure 1: Three-step synthetic workflow for 4-Bromo-2-fluoro-5-isopropoxybenzamide.

Mechanistic Rationale for Regioselectivity

Figure 2: Directing effects and steric hindrance governing C4 bromination.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-isopropoxybenzoic acid

Objective: Exhaustive alkylation followed by targeted saponification to yield the pure ether-acid[5].

-

Reagents: 2-Fluoro-5-hydroxybenzoic acid (10.0 g, 64.0 mmol), 2-Bromopropane (23.6 g, 192 mmol, 3.0 eq), Potassium carbonate (26.5 g, 192 mmol, 3.0 eq), DMF (100 mL), NaOH (7.7 g, 192 mmol, 3.0 eq) in H₂O (50 mL).

-

Procedure:

-

Charge a 500 mL round-bottom flask with 2-fluoro-5-hydroxybenzoic acid, K₂CO₃, and DMF.

-

Add 2-bromopropane dropwise at room temperature.

-

Heat the suspension to 80 °C and stir for 12 hours to form the intermediate isopropyl 2-fluoro-5-isopropoxybenzoate.

-